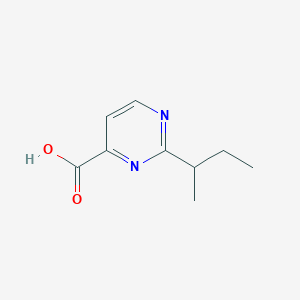

2-(sec-Butyl)pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Butan-2-yl)pyrimidine-4-carboxylicacid is a heterocyclic organic compound that features a pyrimidine ring substituted with a butan-2-yl group and a carboxylic acid group. Pyrimidines are a class of nitrogen-containing heterocycles that are widely studied due to their presence in nucleic acids and their importance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butan-2-yl)pyrimidine-4-carboxylicacid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halogenated pyrimidine . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-(butan-2-yl)pyrimidine-4-carboxylicacid often involves multi-step synthetic routes that ensure high yield and purity. These methods typically employ palladium-catalyzed reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)pyrimidine-4-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-(Butan-2-yl)pyrimidine-4-carboxylicacid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active pyrimidines.

Mechanism of Action

The mechanism of action of 2-(butan-2-yl)pyrimidine-4-carboxylicacid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, which can be exploited in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar pyrimidine core but have a fused thiophene ring, which can impart different biological activities.

Substituted pyrimidines: Various substituted pyrimidines with different alkyl or aryl groups can exhibit similar or enhanced biological activities.

Uniqueness

2-(Butan-2-yl)pyrimidine-4-carboxylicacid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the butan-2-yl group and the carboxylic acid functionality provides opportunities for further chemical modifications and the development of new derivatives with potentially improved properties.

Biological Activity

2-(sec-Butyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial effects. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O2. Its structure features a pyrimidine ring substituted with a sec-butyl group and a carboxylic acid functional group, which are crucial for its biological activity. The presence of the carboxylic acid group allows for interactions with various biological targets, while the sec-butyl group contributes to its hydrophobic characteristics.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. This is primarily attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process. The effectiveness of this compound is often measured by its half-maximal inhibitory concentration (IC50). For instance, studies have reported IC50 values comparable to established anti-inflammatory drugs, suggesting its potential therapeutic applications in conditions such as arthritis and cardiovascular diseases .

Table 1: Inhibitory Activity of this compound

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | COX-1 | 0.04 ± 0.01 |

| This compound | COX-2 | 0.04 ± 0.02 |

| Celecoxib | COX-2 | 0.04 ± 0.01 |

These findings position this compound as a promising candidate for further development in anti-inflammatory therapies.

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has also demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis. Studies have shown that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.069 to 1.12 mg/mL .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.069 ± 0.0034 | 8.925 ± 0.40 |

| Escherichia coli | 1.12 ± 0.052 | 17.85 ± 0.78 |

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activities. Modifications to the pyrimidine ring or side chains can significantly influence their potency and selectivity towards specific targets.

Recent studies have explored various substitutions on the pyrimidine core, identifying that certain groups enhance anti-inflammatory effects while maintaining low toxicity profiles . For instance, the introduction of alkyl groups at specific positions on the pyrimidine ring has been shown to improve binding affinity to COX enzymes.

Table 3: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group at C-6 | Increased COX-2 selectivity |

| Replacement of sec-butyl with tert-butyl | Enhanced anti-inflammatory potency |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : Animal models have demonstrated that treatment with this compound leads to significant reductions in inflammatory markers associated with arthritis.

- Clinical Implications : Preliminary assessments suggest that this compound could be developed into a novel treatment for chronic inflammatory diseases, potentially offering an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often carry significant side effects.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

2-butan-2-ylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C9H12N2O2/c1-3-6(2)8-10-5-4-7(11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

LGNFIHRWOJXFMF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=NC=CC(=N1)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.